Cedran-8-yl acetate

Beschreibung

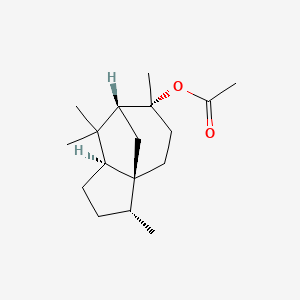

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQRXZEXPXXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859105 | |

| Record name | Cedran-8-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 203.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-54-3, 61789-42-2 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.00 to 42.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cedryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Cedryl Acetate and Its Derivatives

Chemical Synthesis of Cedryl Acetate (B1210297)

The primary route for the chemical synthesis of cedryl acetate involves the direct transformation of cedrol (B397079).

Esterification Reactions of Cedrol

The most common method for synthesizing cedryl acetate is through the esterification of cedrol. This reaction typically involves reacting cedrol with acetic anhydride (B1165640). scientificlabs.comlookchem.comscentree.co An acid catalyst is often employed to facilitate this conversion. scientificlabs.comlookchem.com The general process involves the reaction of cedrol with either acetic acid or acetic anhydride, which, after catalysis, is followed by neutralization, washing, drying, and vacuum distillation to yield the final product. guidechem.comontosight.ai

Catalytic Approaches in Acetylation

Various catalytic systems have been developed to optimize the acetylation of cedrol, aiming for higher yields and more environmentally benign processes. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used in cedryl acetate synthesis. Sulfuric acid is a traditional and effective catalyst for the esterification of cedrol with acetic anhydride. guidechem.comontosight.ai Another approach involves the use of a composite phosphoric acid catalyst (a mixture of phosphoric acid and acetic acid) under microwave irradiation, which has been shown to be an effective method. guidechem.comaeeisp.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. A notable example is the use of sulfuric acid immobilized on a silica (B1680970) gel support (H2SO4/SiO2). bosaljournals.comui.ac.idjmaterenvironsci.com This solid acid catalyst has been successfully used for the acetylation of (+)-cedrol with acetic anhydride under solvent-free conditions. bosaljournals.comresearchgate.netfigshare.com The silica support can be prepared from materials like kaolin. bosaljournals.comresearchgate.netfigshare.com This method is considered an effective and reusable system for producing cedryl acetate. researchgate.net

Research has focused on optimizing reaction conditions to maximize the yield of cedryl acetate. For the H2SO4/SiO2 heterogeneous catalytic system, optimal conditions have been identified. bosaljournals.com In one study, a reaction temperature of 353 K (80°C) for a duration of 20 hours, with a molar ratio of (+)-cedrol to acetic anhydride of 1:10 and a catalyst concentration of 5% by weight, resulted in a conversion of 88.7% of (+)-cedrol to cedryl acetate. bosaljournals.comresearchgate.netfigshare.com Another study utilizing a microwave-assisted method with a composite phosphoric acid catalyst identified optimal conditions as a 1:1.5 molar ratio of cedrol to acetic anhydride, a catalyst amount of 0.010g for 5.55g of cedrol, a microwave power of 450W, and a reaction time of 20 minutes, achieving an average yield of 74.6%. aeeisp.com

Table 1: Comparison of Optimized Reaction Conditions for Cedryl Acetate Synthesis

| Catalyst System | Reactants | Molar Ratio (Cedrol:Acetate Source) | Temperature | Time | Catalyst Loading | Yield/Conversion |

|---|---|---|---|---|---|---|

| H2SO4/SiO2 | (+)-Cedrol, Acetic Anhydride | 1:10 | 353 K (80°C) | 20 hours | 5% w/w | 88.7% Conversion bosaljournals.comresearchgate.net |

Hemi-synthetic Pathways from Cedarwood Essential Oil

Cedryl acetate can be produced directly from cedarwood oil, which naturally contains cedrol. chemicalbook.comodowell.com This process is considered a hemi-synthesis as it starts with a naturally derived material. The cedrol-rich fraction is extracted from the essential oil and then subjected to acetylation. guidechem.comchemicalbook.comodowell.com Virginia cedarwood oil is a common source for this process. scentree.coscentree.co This method is a significant industrial route for producing commercial-grade cedryl acetate. chemicalbook.comodowell.com Another approach involves the complete acylation of Virginian Cedarwood Oil (VCO), which can also yield cedryl acetate. thescipub.com

Reaction Chemistry and Functionalization Studies

The study of reaction chemistry and functionalization of complex molecules like cedryl acetate is crucial for accessing novel derivatives with potentially enhanced properties. Recent advancements have focused on achieving high levels of selectivity in modifying specific chemical bonds within the molecule.

Site-Selective C-H Functionalization

Site-selective C-H functionalization has emerged as a powerful tool in synthetic chemistry, allowing for the direct modification of otherwise inert carbon-hydrogen bonds. mpg.de This approach avoids the need for lengthy protecting group strategies and enables the late-stage diversification of complex scaffolds. mpg.denih.gov In the context of cedryl acetate, a rigid tricyclic sesquiterpene, the challenge lies in differentiating between multiple C-H bonds to achieve regioselectivity. scispace.comtdx.cat

A significant breakthrough in the functionalization of aliphatic C-H bonds has been the development of methods where the reagent, rather than the substrate, dictates the site of reaction. unc.edursc.org This is particularly relevant for substrates like cedryl acetate, which lack strong electronic directing groups. tdx.cat

Research by the Alexanian group has demonstrated that intermolecular, aliphatic C-H bond chlorination can be achieved with high site-selectivity using N-chloroamides. researchgate.net The selectivity of these reactions is governed by the steric and electronic properties of the nitrogen-centered radicals generated from the N-chloroamide reagents. unc.edursc.org Simple modifications to the amide structure can dramatically influence which C-H bond is functionalized. rsc.org

In the case of cedryl acetate, chlorination using different N-chloroamides results in varying ratios of chlorinated products. rsc.org The use of a less sterically hindered N-chloroamide, such as N-chloro-2,2,2-trichloro-t-butylcarbamate, leads to a mixture of products, while more hindered reagents can offer improved selectivity for the least sterically encumbered positions. unc.edursc.org This reagent-based control provides a unique method for selectively introducing a functional group handle at different positions on the cedryl acetate framework. researchgate.net

Table 1: Gas Chromatography Data for Functionalization of Cedryl Acetate with N-Chloroamides rsc.org

| Reagent | Product | Retention Time (min) | Peak Area (%) |

| Chloroamide 3 | Tertiary-Cl | 11.671 | 35.093 |

| Secondary-Cl | 11.891 | 19.503 | |

| Secondary-Cl | 12.139 | 33.570 | |

| Primary-Cl | 12.642 | 11.834 | |

| Chloroamide 6 | Tertiary-Cl | 11.659 | 11.398 |

| Secondary-Cl | 11.890 | 13.716 | |

| Secondary-Cl | 12.143 | 36.862 | |

| Primary-Cl | 12.673 | 38.024 |

Data adapted from supporting information provided by Carestia, A. M., Ravelli, D., & Alexanian, E. J. (2018). rsc.org

The stereochemical outcome of C-H functionalization reactions is a critical aspect, especially when creating chiral derivatives from complex natural products. Many catalytic systems for C-H oxidation have been shown to proceed with a high degree of stereoretention. scispace.comtdx.cat

For instance, oxidations catalyzed by certain iron complexes have demonstrated that the hydroxylation of C-H bonds occurs with complete retention of the original stereochemistry at the carbon center. tdx.cat This is significant because it indicates a mechanism that does not involve long-lived, planar radical intermediates that would allow for stereochemical scrambling. scispace.com In studies on cyclohexane (B81311) derivatives, which serve as models for the rigid chair-like structures found in terpenes, a high retention of configuration is consistently observed. scispace.com This stereospecificity is crucial for the synthesis of single-enantiomer derivatives from complex chiral molecules like cedryl acetate, ensuring that the three-dimensional structure is preserved during functionalization. nih.gov

Derivatization for Structure-Activity Relationship Investigations

The derivatization of natural products is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). By synthesizing a library of analogues from a parent compound, researchers can identify the key structural features responsible for its biological activity. nih.gov

Cedryl acetate itself has been investigated for various biological activities, including α-glucosidase inhibition and antifungal properties. mdpi.comselleckchem.comiccs.edu To understand and optimize these activities, derivatives are synthesized and tested. Fungal transformation is one method that has been used to produce metabolites of cedryl acetate. These metabolites, which are hydroxylated derivatives, can then be assayed to determine how the position of the new functional group affects biological efficacy. iccs.edu Such SAR studies are essential for the development of new therapeutic agents or other commercially valuable compounds based on the cedryl acetate scaffold. reading.ac.uk

Stereochemical Investigations of Cedryl Acetate

Absolute Stereochemistry and Chiral Nature

Cedryl acetate (B1210297) possesses a rigid tricyclic carbon framework with several asymmetric carbons, making it a chiral molecule. The specific spatial arrangement of substituents around these chiral centers, known as its absolute stereochemistry, dictates its optical properties and, to a significant extent, its olfactory character. scentree.conih.gov The IUPAC name for one of its common isomers is [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.0¹'⁵]undecanyl] acetate. nih.gov

The chiral nature of cedryl acetate has also led to its application as a chiral and cell signaling reagent in chemical research. selleckchem.comtargetmol.com

Table 1: Stereochemical Properties of a Cedryl Acetate Isomer

| Property | Value |

|---|---|

| IUPAC Name | [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.0¹'⁵]undecanyl] acetate nih.gov |

| Chiral Centers | 5 nih.gov |

| Optical Activity | Dependent on isomeric composition scentree.co |

| Molecular Formula | C₁₇H₂₈O₂ nih.gov |

| Molecular Weight | 264.4 g/mol nih.gov |

Stereoselective Synthesis of Cedryl Acetate Isomers

The synthesis of specific stereoisomers of cedryl acetate is a significant challenge for organic chemists, requiring precise control over the formation of each chiral center. Stereoselective synthesis aims to produce a single, desired stereoisomer from a precursor molecule.

A primary route to hemi-synthetic cedryl acetate involves the acetylation of cedrol (B397079). scentree.co Cedrol, a naturally occurring sesquiterpene alcohol, is often sourced from the essential oil of Virginia cedar. scentree.co This esterification reaction, typically conducted in an acidic medium, converts the hydroxyl group of cedrol into an acetate group, yielding cedryl acetate. scentree.co The stereochemistry of the resulting cedryl acetate is directly dependent on the stereochemistry of the starting cedrol.

Research has also explored more complex stereoselective syntheses. For example, a highly stereoselective synthesis of (+)-(9S)-dihydroerythronolide A has been achieved using macrocyclic stereocontrol, a principle that could be applied to complex molecules like cedryl acetate. nih.gov Furthermore, methods for the stereoselective synthesis of the four isomers of 4,7-tridecadien-1-yl acetate have been developed, showcasing techniques that could be adapted for the synthesis of cedryl acetate isomers. researchgate.net

The development of stereoselective routes is crucial for investigating the structure-activity relationships of different cedryl acetate isomers, particularly concerning their distinct olfactory properties.

Stereochemical Elucidation of Biotransformation Products

Biotransformation, the chemical modification of substances by living organisms or enzyme preparations, offers a powerful tool for generating novel derivatives of natural products like cedryl acetate. Understanding the stereochemistry of these biotransformation products is essential for characterizing their biological activity and potential applications.

Microbial transformation studies have been conducted on cedryl acetate and related compounds. These studies often employ fungi to introduce functional groups, such as hydroxyl groups, at specific positions on the molecule in a regio- and stereoselective manner. researchgate.net For instance, the fungal transformation of cedryl acetate has been investigated to produce metabolites that were subsequently assayed for α-glucosidase inhibition. twas.orgresearchgate.net

The elucidation of the absolute stereochemistry of these metabolites is a critical step. Techniques such as X-ray crystallography and advanced NMR spectroscopy, including the Mosher method, are employed to determine the precise three-dimensional structure of the biotransformation products. usm.edureading.ac.uk The Mosher method, for example, involves the formation of diastereomeric esters or amides that exhibit distinct NMR spectral properties, allowing for the assignment of the absolute configuration of a chiral center. usm.edu

These investigations into the stereochemical outcomes of biotransformation not only provide access to new, potentially bioactive compounds but also offer insights into the mechanisms and stereoselectivity of the enzymes involved.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Cedryl acetate |

| Cedrol |

| (+)-(9S)-Dihydroerythronolide A |

Biosynthesis and Biotransformation Pathways

Biosynthesis of the Cedrol (B397079) Precursor

Cedryl acetate (B1210297) is the acetate ester of cedrol. Therefore, understanding the biosynthesis of the cedrol core structure is essential. The process is a multi-step enzymatic reaction that builds the characteristic tricyclic sesquiterpene skeleton from a linear precursor.

The biosynthesis of cedrol is proposed to begin with farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. mdpi.com The pathway is initiated by a sesquiterpene cyclase enzyme. acs.org This enzyme facilitates the isomerization of farnesyl pyrophosphate (FPP) to its tertiary allylic isomer, nerolidyl pyrophosphate (NPP). rsc.org Following this isomerization, the pyrophosphate group is eliminated, triggering a cascade of cyclizations. acs.orgpugetsound.edu

The enzyme guides the folding of the acyclic precursor, enabling specific intramolecular carbon-carbon bond formations. scispace.comuni-hannover.de The initial cyclization between C1 and C6 of the nerolidyl cation forms a six-membered ring. rsc.org Subsequent ring closures, driven by the enzyme's catalytic activity, ultimately lead to the formation of the complex cedrane (B85855) skeleton. acs.orgpsu.edu An epi-cedrol synthase has been isolated from Artemisia annua, which catalyzes the formation of epi-cedrol, a stereoisomer of cedrol, from FPP. pugetsound.eduresearchgate.net

The enzymatic cascade proceeds through a series of highly reactive carbocation intermediates. After the initial C1-C6 ring closure of nerolidyl pyrophosphate, a key intermediate formed is the bisabolyl cation. acs.orgrsc.orgnih.gov A subsequent 1,2-hydride shift within this intermediate is a critical step. acs.orgpugetsound.edu This leads to further cyclization and rearrangement, forming a spirocyclic acorane intermediate (also referred to as the acoryl cation). acs.orgpugetsound.edu

The acoryl cation then undergoes a final cyclization event (a C2-C11 closure) to generate the tricyclic cedryl cation. acs.orgpugetsound.edupsu.edu This final carbocation is the immediate precursor to the cedrol skeleton. The reaction is terminated when a nucleophile, typically water from the surrounding medium, attacks the carbocation. This quenching of the cedryl cation by water results in the formation of the alcohol, cedrol. acs.orgpugetsound.edu

| Intermediate Name | Description | Role in Pathway |

| Nerolidyl Pyrophosphate | Isomer of farnesyl pyrophosphate | Initial substrate for cyclization |

| Bisabolyl Cation | Monocyclic carbocation | First key cyclic intermediate formed after C1-C6 closure. acs.orgrsc.orgnih.gov |

| Acorane Intermediate (Acoryl Cation) | Spirocyclic bicyclic carbocation | Formed after rearrangement and further cyclization of the bisabolyl cation. acs.orgpugetsound.edu |

| Cedryl Cation | Tricyclic carbocation | The final carbocation intermediate before quenching. acs.orgpugetsound.edupsu.edu |

Microbial and Fungal Biotransformation of Cedryl Acetate

Biotransformation utilizes microorganisms to perform chemical modifications on a substrate. Cedryl acetate has been a subject of such studies to generate novel derivatives. researchgate.net Microbial transformation is recognized as an effective method for producing new bioactive molecules through reactions like hydroxylation and oxidation. researchgate.netinnovareacademics.in

Filamentous fungi are particularly effective biocatalysts for modifying complex molecules like terpenes and steroids. researchgate.net The fungal strain Cunninghamella elegans has been successfully used for the biotransformation of cedryl acetate. researchgate.netamazon.comnih.gov This fungus is known for its ability to introduce hydroxyl groups and perform other oxidative reactions on xenobiotic compounds in a regio- and stereoselective manner, often mimicking mammalian metabolism. researchgate.netnih.govacademicjournals.org Other fungal species, such as Aspergillus niger, have been used to biotransform related cedrane derivatives like cedrol methyl ether. ogu.edu.tr

The incubation of cedryl acetate with Cunninghamella elegans results in a variety of metabolites, primarily hydroxylated and oxo-derivatives. nih.gov A study by Sultan et al. (2013) was the first to investigate the fungal transformation of cedryl acetate, identifying several new compounds. nih.gov The structures of these metabolites were determined using spectroscopic techniques. The biotransformation yielded products from mono- and di-hydroxylation, as well as oxidation of a newly introduced hydroxyl group to a ketone. nih.gov

| Compound | Chemical Name | Modification Type |

|---|---|---|

| Cedryl acetate (Substrate) | - | - |

| Metabolite 1 | 10β-hydroxycedryl acetate | Mono-hydroxylation |

| Metabolite 2 | 2α,10β-dihydroxycedryl acetate | Di-hydroxylation |

| Metabolite 3 | 2α-hydroxy-10-oxocedryl acetate | Hydroxylation and Oxidation |

| Metabolite 4 | 3α,10β-dihydroxycedryl acetate | Di-hydroxylation |

| Metabolite 5 | 3α,10α-dihydroxycedryl acetate | Di-hydroxylation |

| Metabolite 6 | 10β,14α-dihydroxy cedryl acetate | Di-hydroxylation |

Table based on data from Sultan S, et al. Eur J Med Chem. 2013. nih.gov

The biotransformation of cedryl acetate by Cunninghamella elegans demonstrates significant regio- and stereoselectivity. nih.gov

Regioselectivity: The fungus preferentially hydroxylates specific carbon atoms on the cedryl acetate skeleton. The C-10 position is a primary site for hydroxylation, as seen in the formation of 10β-hydroxycedryl acetate and its various dihydroxy derivatives. nih.gov Other positions, such as C-2, C-3, and C-14, are also targeted, but C-10 appears to be the most susceptible to initial enzymatic attack. nih.gov This selectivity allows for the functionalization of chemically inactivated carbon atoms, a process that is challenging to achieve through conventional chemical synthesis. researchgate.net

Stereoselectivity: The enzymatic system also controls the stereochemical outcome of the hydroxylation. For instance, hydroxylation at C-10 predominantly yields the 10β-hydroxy configuration. nih.gov Similarly, hydroxylation at C-2 and C-3 results in the specific formation of 2α and 3α isomers. nih.gov However, the isolation of both 3α,10β-dihydroxycedryl acetate and 3α,10α-dihydroxycedryl acetate indicates that while the initial hydroxylation at C-3 is stereospecific (α), the subsequent or alternative hydroxylation at C-10 can result in either the α or β configuration, suggesting some flexibility in the enzyme's active site. nih.gov

Enzymatic Pathways in Vitro (e.g., attempts at direct enzymatic conversion of cedrol to cedryl acetate)

The in vitro synthesis of cedryl acetate through enzymatic pathways, specifically the direct esterification of the tertiary alcohol cedrol, has been a subject of scientific investigation. This approach is of interest as it offers a potentially more sustainable and selective alternative to traditional chemical synthesis, which often involves acid catalysts and high temperatures. google.comnih.gov However, research in this area has highlighted significant challenges, primarily due to the molecular structure of cedrol.

Research Findings on Enzymatic Acetylation of Cedrol

Attempts to achieve the direct enzymatic conversion of cedrol to cedryl acetate have been met with limited success. The primary obstacle is the steric hindrance presented by the tertiary hydroxyl group of the cedrol molecule. This bulky structure impedes the access of the substrate to the active site of many enzymes, particularly lipases, which are commonly used for esterification reactions.

A notable study systematically investigated the potential of various lipases to catalyze the acetylation of cedrol. In experiments conducted in a supercritical carbon dioxide medium with acetic anhydride (B1165640) as the acyl donor, no conversion to cedryl acetate was observed with any of the eleven enzymes tested. researchgate.net This comprehensive screening included a range of lipases from different microbial sources, both in immobilized and free forms. The lack of reactivity underscores the profound difficulty of enzymatically acylating the sterically congested tertiary alcohol of cedrol.

The enzymes that were found to be unsuccessful in catalyzing the conversion of cedrol to cedryl acetate in this study are detailed in the table below.

Table 1: Enzymes Investigated for the Unsuccessful Enzymatic Synthesis of Cedryl Acetate from Cedrol

| Enzyme Name/Designation | Immobilization Status | Outcome | Reference |

|---|---|---|---|

| Amano AYS | Immobilized | No Conversion | researchgate.net |

| Amano PS-30 | Immobilized | No Conversion | researchgate.net |

| Amano AK | Immobilized | No Conversion | researchgate.net |

| Amano MAP-10 | Immobilized | No Conversion | researchgate.net |

| Amano FAP-15 | Immobilized | No Conversion | researchgate.net |

| Amano AP-12 | Immobilized | No Conversion | researchgate.net |

| Amano AP-6 | Immobilized | No Conversion | researchgate.net |

| Lipozyme 10,000 | Immobilized | No Conversion | researchgate.net |

| SP-435 | Immobilized | No Conversion | researchgate.net |

| Novozyme 435 | Immobilized | No Conversion | researchgate.net |

| Unspecified | Not Immobilized | No Conversion | researchgate.net |

Note: The study mentioned eleven enzymes were tested, with some being immobilized and others not. The specific names of all non-immobilized enzymes were not fully detailed in the available text.

While the direct acetylation of cedrol has proven challenging, the enzymatic acylation of other, less sterically hindered alcohols is a well-established process. For instance, lipases, including the widely used immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435), have been successfully employed for the synthesis of various acetate esters, such as geranyl acetate and cinnamyl acetate, in organic solvents. markwideresearch.comeuropa.eujst.go.jp The success in these cases, contrasted with the failure in the case of cedrol, further emphasizes the steric constraints of the cedrol molecule as the main limiting factor.

Research into enzymes capable of acting on tertiary alcohols has identified that Candida antarctica lipase A (CAL-A) exhibits some activity towards these bulky substrates, unlike the more commonly used Candida antarctica lipase B (CAL-B). google.comgoogle.com This suggests that while the enzymes typically screened for esterification may be ineffective, other specific lipases or engineered enzymes could potentially offer a route to the enzymatic synthesis of cedryl acetate in the future. However, to date, a successful and efficient in vitro enzymatic pathway for the direct conversion of cedrol to cedryl acetate has not been reported in scientific literature.

Advanced Analytical Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like cedryl acetate (B1210297). By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the structure of cedryl acetate.

¹H NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For cedryl acetate, the ¹H NMR spectrum would reveal distinct signals corresponding to the different types of protons, such as those on the methyl groups, the methylene (B1212753) bridges, and the methine protons of the cedrane (B85855) skeleton, as well as the acetyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals are used to piece together the proton framework of the molecule. kashanu.ac.ir

¹³C NMR Spectroscopy : Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of cedryl acetate. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl), providing a carbon "fingerprint" of the molecule. For cedryl acetate, this would include signals for the carbons of the tricyclic core and the acetate moiety. kashanu.ac.ir While powerful, a standard ¹³C NMR of a complex molecule like cedryl acetate from a crude mixture can sometimes show more peaks than expected due to impurities. kashanu.ac.ir

A supporting document for a study on C-H functionalization reactions provides ¹H NMR and ¹³C NMR data for cedryl acetate, which were used to confirm its structure and analyze reaction products. rsc.org

To unravel the complex, three-dimensional structure and stereochemistry of cedryl acetate, two-dimensional (2D) NMR techniques are indispensable.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This powerful 2D NMR experiment is crucial for determining the spatial proximity of protons. slideshare.netucsb.edu Unlike through-bond coupling detected in COSY (Correlation Spectroscopy), NOESY detects through-space dipolar couplings between protons that are close to each other, typically within 5 Å. slideshare.net The presence of cross-peaks in a NOESY spectrum indicates that the correlated protons are near each other in space, which is vital for establishing the relative stereochemistry of the chiral centers in the cedryl acetate molecule. slideshare.net For instance, NOESY data can confirm the orientation of the methyl groups and the acetate group relative to the tricyclic ring system. rsc.org

Other 2D NMR experiments like COSY, TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also used in conjunction with NOESY to build a complete picture of the bonding network and assign all proton and carbon signals definitively. rsc.org

For samples that are available in only minute quantities, typically around 1 milligram, micro-probe NMR spectroscopy is a valuable tool. mdpi.com This technique utilizes smaller NMR sample tubes and specialized probes to achieve sufficient sensitivity from a limited amount of material. core.ac.uk It allows for a complete suite of 1D and 2D NMR experiments to be performed, enabling the full structural elucidation of a compound like cedryl acetate even when it can only be isolated in small amounts. mdpi.com This is particularly useful in natural product chemistry where the isolation of pure compounds can be challenging. mdpi.comcore.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is another critical analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like cedryl acetate, which is a component of some essential oils. edu.krdnih.govnih.gov

In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum produced is a unique fingerprint for the compound, showing the molecular ion peak (if stable enough to be detected) and a pattern of fragment ions. massbank.eu

The NIST WebBook and other databases contain reference mass spectra for cedryl acetate, which can be compared against experimental data for positive identification. massbank.eunist.gov GC-MS has been used to identify cedryl acetate in the essential oils of various plants, including Agrimonia eupatoria and Artemisia argyi. nih.govnih.gov The retention time from the GC and the mass spectrum together provide a high degree of confidence in the qualitative identification of cedryl acetate in a complex mixture. edu.krd

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a molecule and its metabolites. sciex.com

When studying the metabolism of cedryl acetate, HRMS coupled with liquid chromatography (LC-HRMS) is a key technique. sciex.com It can detect and identify metabolites by recognizing the mass shifts corresponding to specific biotransformation reactions (e.g., hydroxylation, demethylation). The high mass accuracy helps to distinguish between different potential metabolite structures. sciex.com The Human Metabolome Database entry for cedryl acetate indicates its classification as a cedrane and isocedrane sesquiterpenoid and provides predicted LC-MS/MS spectral data, which can aid in its identification in biological samples. hmdb.ca

Chromatographic Techniques

Chromatography is fundamental to the analysis of cedryl acetate, enabling its separation from other components. Various chromatographic methods are employed, each serving a specific analytical or preparative purpose.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary and robust method for the quantitative analysis of cedryl acetate. edu.krd This technique is particularly well-suited for volatile compounds like those found in essential oils. edu.krd In GC-FID, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the mass of carbon atoms in the analyte. edu.krd This principle allows for the accurate quantification of organic compounds. edu.krd

The quantification of each constituent is typically determined by the normalization of the peak areas detected by the FID. acgpubs.org For more precise quantification, calibration curves and response factor calculations can be established for each component. researchgate.net In the analysis of essential oils, GC-FID is frequently used alongside Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS identifies the components, GC-FID provides more accurate quantitative data. edu.krdresearchgate.net For example, in an analysis of the essential oil from the leaves of Murraya alata, cedryl acetate was quantified to be 5.4% of the total oil composition using this method. acgpubs.org

Table 1: Example of GC-FID Quantitative Analysis Data

| Plant Source | Major Components Identified | Percentage of Cedryl Acetate (%) | Reference |

|---|---|---|---|

| Murraya alata | α-cadinol, α-muurolol, trans-prenyl limonene | 5.4 | acgpubs.org |

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification and isolation of cedryl acetate on a small scale, typically handling up to 100 mg of a sample. rochester.edu This method utilizes a glass plate coated with a thick layer of a stationary phase, commonly silica (B1680970) gel. rochester.edu The sample, dissolved in a suitable solvent, is applied as a thin, continuous band near the bottom of the plate. silicycle.com

The plate is then placed in a sealed chamber containing a specific solvent system (the mobile phase). The mobile phase ascends the plate via capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. silicycle.com For cedryl acetate, a common mobile phase system involves a mixture of hexane (B92381) and ethyl acetate. figshare.com

After development, the separated bands can be visualized, often under UV light if the compounds are UV-active. The band corresponding to cedryl acetate is marked, and the silica gel from that region is carefully scraped off the plate. rochester.edu The pure compound is then recovered by washing the collected silica with a polar solvent, such as ethyl acetate, and subsequently evaporating the solvent. rochester.edu One study reported the purification of a derivative of cedryl acetate using column chromatography with a 7:1 hexane:Et₂O solvent system, noting a TLC Rf value of 0.7 in a 7:3 hexane:EtOAc system. figshare.com

Cedryl acetate possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. Enantioselective gas chromatography is a specialized analytical technique used to separate these chiral molecules. mdpi.com This method employs a chiral stationary phase (CSP) within the GC column. These stationary phases, often based on cyclodextrin (B1172386) derivatives, interact differently with each enantiomer, causing them to elute at different times. mdpi.comgoogle.com

This separation is critical as enantiomers can have distinct biological and sensory properties. When coupled with a mass spectrometer (MS), the technique not only separates the enantiomers but also provides their mass spectra for definitive identification. researchgate.net For instance, enantioselective GC has been used to determine the enantiomeric distribution of major chiral volatile compounds in various natural products. mdpi.com In one analysis, a WCOT column with a permethyl-β-cyclodextrin-based stationary phase was programmed to separate isomers, demonstrating the technique's capability. google.com While specific enantiomeric analysis of cedryl acetate is not detailed in the provided results, the technique is standard for chiral sesquiterpenoids and would be the method of choice for determining the enantiomeric purity of a cedryl acetate sample. researchgate.netsigmaaldrich.com

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule like cedryl acetate is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The spectrometer records the absorption of energy at these frequencies, producing a unique spectrum that acts as a molecular fingerprint. Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that provides higher resolution and sensitivity. doi.org

The IR spectrum of cedryl acetate exhibits characteristic absorption bands that confirm its structure as an acetate ester of a sesquiterpene alcohol. The most prominent peaks are associated with the carbonyl group (C=O) of the ester and the C-O bonds. The C=O stretching vibration typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. researchgate.net Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1250-1000 cm⁻¹ region. researchgate.net The spectrum also shows bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups in the cedrane skeleton. researchgate.net Analysis of FTIR spectra for acetate ions and ester-containing compounds confirms these characteristic absorption regions. researchgate.netresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for Cedryl Acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~1740 | C=O Stretch | Ester Carbonyl | researchgate.net |

| ~1235 | C-O Stretch | Ester | researchgate.net |

| 2800-3000 | C-H Stretch | Methyl/Methylene | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been utilized to understand the intrinsic properties of cedryl acetate (B1210297), such as its electronic structure and conformational stability.

Table 1: Calculated Dipole Moment for Cedryl Acetate

| Compound | Method/Basis Set | Calculated Dipole Moment (Debye) | Source |

|---|---|---|---|

| Cedryl acetate | HF/6-311++G* | 2.03 | researchgate.net |

Conformational analysis through computational methods helps in identifying the most stable three-dimensional structure of cedryl acetate. Geometry optimization calculations, as performed using DFT and HF methods, are essential for finding the lowest energy conformation. researchgate.netrsc.org The resulting stable conformation is crucial for subsequent studies, such as molecular docking, as it represents the most likely structure that will interact with biological targets. rsc.org The rigid tricyclic sesquiterpene structure of the cedrol (B397079) backbone is a key determinant of its conformational properties. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has been extensively used to study how cedryl acetate interacts with specific protein targets.

Molecular docking studies have explored the interaction of cedryl acetate with the active sites of enzymes and proteins implicated in various diseases.

α-glucosidase: Docking studies have been performed to understand the binding mode of cedryl acetate in the active site of modeled yeast α-glucosidase. researchgate.netresearchgate.net These investigations revealed that the acetate group of the ligand is involved in hydrogen bonding within the active site. researchgate.net The interactions with key amino acid residues in the binding pocket are believed to be responsible for its observed inhibitory activity against this enzyme. researchgate.netresearchgate.net

α-synuclein: In silico screening of bioactive compounds from the Lamiaceae family identified cedryl acetate as a potential inhibitor of α-synuclein aggregation, a key process in neurodegenerative diseases. researchgate.netnih.govnih.gov Docking simulations predicted that cedryl acetate interacts with the α-synuclein protein through a combination of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, a hydrogen bond was predicted with the residue ASN151, along with hydrophobic (alkyl and pi-alkyl) interactions with residues ALA64, PHE157, TRP63, TRP231, and TYR156. nih.gov

Table 2: Predicted Molecular Interactions of Cedryl Acetate with Protein Targets

| Protein Target | Interacting Residues | Interaction Type | Source |

|---|---|---|---|

| α-synuclein | ASN151 | Hydrogen Bond | nih.gov |

| ALA64, PHE157, TRP63, TRP231, TYR156 | Hydrophobic (Alkyl, Pi-Alkyl) | nih.gov | |

| α-glucosidase | Active site residues (unspecified) | Hydrogen Bond (via acetate group) | researchgate.net |

Binding affinity, often expressed as binding energy in kcal/mol, quantifies the strength of the interaction between a ligand and its protein target. Lower binding energy values indicate a more stable and stronger interaction.

α-glucosidase: Docking studies of cedryl acetate and its metabolites against yeast α-glucosidase showed greater binding affinity for the yeast enzyme compared to its human homolog, intestinal maltase. researchgate.net

α-synuclein: Cedryl acetate was found to have a high binding affinity for α-synuclein, with a predicted binding energy of -8.6 kcal/mol. nih.gov This strong binding affinity suggests it could potentially interfere with the protein's aggregation process. researchgate.netnih.govnih.gov Among a library of 85 compounds, cedryl acetate was one of the top five selected based on its favorable binding energy. nih.gov

Table 3: Predicted Binding Affinities of Cedryl Acetate

| Protein Target | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|

| α-synuclein | -8.6 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. researchgate.net

MD simulations have been conducted to validate the stability of the molecular interactions of cedryl acetate with α-synuclein as determined by molecular docking. researchgate.netnih.govnih.gov These simulations, run for intervals such as 200 nanoseconds, confirmed that the cedryl acetate-α-synuclein complex is stable. nih.gov Analysis of the simulation trajectory, including parameters like the root-mean-square deviation (RMSD), showed that the complex maintained a stable conformation. researchgate.netresearchgate.net The protein-ligand complex with cedryl acetate displayed constrained residue fluctuations, ranging from approximately 0.06 to 0.38 nm, which underscores augmented electrostatic interactions and stable hydrogen bond occupancy, further validating the stability of the binding. nih.gov

Validation of Molecular Interactions and Binding Stability

Molecular docking and simulation studies have been employed to understand the interactions of cedryl acetate with biological targets. In a study investigating potential inhibitors of α-synuclein aggregation, a key factor in neurodegenerative diseases, cedryl acetate was identified as a promising candidate. frontiersin.orgnih.govresearchgate.net Molecular docking analyses revealed that cedryl acetate exhibits a significant binding affinity for α-synuclein, with a binding energy of -8.6 kcal/mol. nih.gov The stability of this interaction is attributed to a network of specific molecular bonds. nih.gov

The interaction prediction studies indicated the formation of a hydrogen bond with the ASN151 residue of the A chain of α-synuclein. nih.gov Furthermore, the stability of the complex is enhanced by hydrophobic interactions, specifically alkyl and pi-alkyl bonds, with the amino acid residues ALA64, PHE157, TRP63, TRP231, and TYR156. nih.gov These detailed molecular interactions, predicted through computational methods, provide a strong basis for understanding the inhibitory potential of cedryl acetate against α-synuclein aggregation. frontiersin.orgnih.gov The stability of these molecular interactions, as determined by molecular docking, was further validated by molecular dynamics (MD) simulations. frontiersin.orgnih.govresearchgate.net

In other research, detailed docking studies were conducted on cedryl acetate and its metabolites to understand their interaction and binding within the active site of modeled yeast α-glucosidase and human intestinal maltase glucoamylase. nih.gov These studies are crucial for validating the compound's potential as an α-glucosidase inhibitor. nih.govglpbio.commedchemexpress.com

Conformational Dynamics in Biological Systems

Understanding the conformational dynamics of a ligand when bound to a biological target is crucial for evaluating its efficacy and stability. Molecular dynamics (MD) simulations are a powerful tool for observing these dynamic changes over time. Following molecular docking of cedryl acetate with α-synuclein, MD simulations were performed to analyze the trajectory of the resulting protein-ligand complex. frontiersin.orgnih.gov

The analysis of these trajectories includes the examination of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg). frontiersin.org These parameters provide insights into the stability of the protein-ligand complex and how the ligand's presence affects the protein's natural folding and conformational state. nih.govdntb.gov.ua For instance, intermittent unsteady fluctuations in the radius of gyration were observed in some protein-ligand complexes, suggesting that the protein adjusts its conformation to accommodate the ligand. nih.gov In the context of terpene biosynthesis, the conversion of the cedryl cation to the prezizyl cation involves a concerted process of two alkyl shifts, avoiding the formation of a less stable secondary carbocation intermediate. d-nb.info

In Silico Pharmacokinetic Prediction Methodologies

In silico methods are increasingly used to predict the pharmacokinetic properties of compounds, offering a rapid and cost-effective way to assess their potential as drug candidates. nih.gov These predictions are crucial in the early stages of drug discovery to identify molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). researchgate.net In silico models are frequently used to predict this permeability. For cedryl acetate, these predictions have been positive. frontiersin.orgnih.govresearchgate.net

Computational analysis suggests that cedryl acetate can penetrate the BBB to reach the CNS. frontiersin.orgnih.gov A specific web-based tool predicted a BBB score of 4.53 for cedryl acetate. frontiersin.orgnih.gov This score, on a scale where 6 represents the highest permeability, indicates a high likelihood of crossing the BBB. frontiersin.orgnih.gov This predicted permeability is a significant finding, as it suggests that cedryl acetate has the potential to act on targets within the brain, a necessary attribute for therapeutic agents aimed at neurodegenerative diseases. frontiersin.orgnih.govresearchgate.netresearchgate.net

| Compound | BBB Score |

|---|---|

| Cedryl acetate | 4.53 |

| γ-eudesmol | 4.39 |

| Spathulenol | 4.39 |

| Carnosol | 3.84 |

| α-copaene | 1.26 |

Bioactivity Scoring

Bioactivity scores are calculated to predict the potential of a compound to interact with various biological targets. These scores are based on a molecule's structural properties and are used to estimate its activity as a G protein-coupled receptor (GPCR) ligand, ion channel modulator (ICM), kinase inhibitor (KI), nuclear receptor ligand (NRL), protease inhibitor (PI), or enzyme inhibitor (EI). nih.gov

A bioactivity score greater than 0.00 suggests significant biological activity, scores between -0.50 and 0.00 indicate moderate activity, and scores below -0.50 imply inactivity. nih.gov In silico analysis of cedryl acetate has yielded promising bioactivity scores across several categories. nih.gov

Cedryl acetate demonstrated high predicted activity as a GPCR ligand, ion channel modulator, nuclear receptor ligand, and enzyme inhibitor. nih.gov It showed moderate activity as a protease inhibitor but was predicted to be inactive as a kinase inhibitor. nih.gov These predictions, along with a favorable bioavailability score of 0.55, underscore the potential of cedryl acetate as a versatile bioactive compound. nih.gov

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | 0.01 | High |

| Ion Channel Modulator | 0.25 | High |

| Kinase Inhibitor | -0.65 | Inactive |

| Nuclear Receptor Ligand | 0.15 | High |

| Protease Inhibitor | -0.13 | Moderate |

| Enzyme Inhibitor | 0.61 | High |

Mechanistic Biological Interactions in Non Human and in Vitro Systems

Enzymatic Inhibition Studies

Research into the enzymatic interactions of cedryl acetate (B1210297) has revealed specific inhibitory activities, particularly against enzymes involved in carbohydrate metabolism.

Cedryl acetate has demonstrated notable inhibitory effects against α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.commedchemexpress.comselleckchem.com In vitro assays have shown that cedryl acetate is an active inhibitor of yeast α-glucosidase. nih.gov One study found its inhibitory activity to be more potent than that of acarbose, a standard inhibitor used in clinical practice. nih.govresearchgate.net The metabolites produced from the fungal transformation of cedryl acetate by Cunninghamella elegans were also evaluated, with some, such as 2α, 10β-dihydroxycedryl acetate, showing continued α-glucosidase inhibitory activity. nih.govresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Cedryl Acetate and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Comparison | Source |

|---|---|---|---|---|

| Cedryl Acetate | Yeast α-glucosidase | 24.3 ± 0.8 µM | More potent than standard | nih.govresearchgate.net |

| Acarbose (Standard) | Yeast α-glucosidase | 785.6 ± 2.8 µM | Standard inhibitor | nih.govresearchgate.net |

| Cedrol (B397079) | Yeast α-glucosidase | 53.7 ± 1.12 µM | Active | nih.govresearchgate.net |

To understand the specificity and interaction mechanism of cedryl acetate, molecular docking studies have been performed. These computational analyses have explored the binding mode of the compound within the active sites of different α-glucosidase enzymes. nih.gov The results indicated that active ligands, including cedryl acetate, have a greater binding affinity for yeast α-glucosidase compared to its human homolog, human intestinal maltase glucoamylase. nih.gov The average difference in binding affinity was approximately -1.4 kcal/mol in favor of the yeast enzyme. nih.gov However, no significant difference in binding was observed when tested against pancreatic amylase, suggesting a degree of specificity for α-glucosidases. nih.gov

Anti-Obesity and Metabolic Regulation Studies in Rodent Models

The metabolic effects of cedryl acetate have been investigated in rodent models of diet-induced obesity, revealing significant impacts on weight management, lipid metabolism, and glucose control. mdpi.comresearchgate.net

In studies using C57BL/6J mice fed a high-fat diet (HFD), dietary supplementation with cedryl acetate demonstrated a significant preventive effect against obesity. mdpi.comresearchgate.netnih.gov Mice receiving cedryl acetate supplementation showed a marked reduction in HFD-induced body weight gain compared to the HFD control group. mdpi.comnih.gov This was accompanied by a significant decrease in the weight of visceral fat pads and the prevention of adipocyte hypertrophy (the enlargement of fat cells). mdpi.comresearchgate.netnih.gov

Cedryl acetate supplementation has been shown to ameliorate several metabolic complications associated with a high-fat diet. mdpi.comresearchgate.net It significantly improved hepatic lipid accumulation, a condition commonly known as fatty liver. mdpi.comresearchgate.net Histological analysis of liver tissue from mice treated with cedryl acetate showed a clear reduction in lipid droplets compared to the extensive accumulation seen in the HFD group. mdpi.com

Furthermore, cedryl acetate positively influenced glucose homeostasis. mdpi.comresearchgate.net Treated mice exhibited improved glucose intolerance and insulin (B600854) resistance. mdpi.comgoogle.com This was evidenced by lower fasting blood glucose levels and significantly reduced blood glucose spikes during oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT). mdpi.com The compound also inhibited hepatic gluconeogenesis, the process of producing glucose in the liver. mdpi.comresearchgate.net This was demonstrated in pyruvate (B1213749) tolerance tests where cedryl acetate supplementation significantly blunted the rise in blood glucose levels. mdpi.com

The beneficial metabolic effects of cedryl acetate are linked to its ability to regulate the expression of key genes involved in metabolism in both the liver and adipose tissue. mdpi.comnih.govnih.gov

In the liver, cedryl acetate supplementation led to the downregulation of genes involved in gluconeogenesis, including:

Pepck (Phosphoenolpyruvate carboxykinase) mdpi.comresearchgate.netnih.gov

G6Pase (Glucose-6-phosphatase, catalytic subunit) mdpi.comresearchgate.netnih.gov

Fbp1 (Fructose-1,6-bisphosphatase 1) mdpi.comresearchgate.netnih.gov

In epididymal white adipose tissues, cedryl acetate modulated the expression of genes associated with adipogenesis (fat cell formation), fatty acid metabolism, and thermogenesis (heat production). mdpi.comresearchgate.net

The expression of genes promoting adipogenesis and fat storage was downregulated:

PPARγ (Peroxisome proliferator-activated receptor gamma) mdpi.comresearchgate.netnih.gov

C/EBPα (CCAAT/enhancer binding-protein α) mdpi.comresearchgate.netnih.gov

FABP4 (Fatty acid-binding protein 4) mdpi.comresearchgate.netnih.gov

FAS (Fatty acid synthase) mdpi.comresearchgate.netnih.gov

Conversely, genes related to energy expenditure and mitochondrial function were upregulated:

Cytc (Cytochrome c) mdpi.comresearchgate.netnih.gov

PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) mdpi.comresearchgate.netnih.gov

PRDM16 (PR domain containing 16) mdpi.comresearchgate.netnih.gov

Cidea (Cell death activator CIDE-A) mdpi.comresearchgate.netnih.gov

COX4 (Cytochrome c oxidase subunit 4) mdpi.comresearchgate.netnih.gov

Table 2: Modulation of Metabolism-Related Gene Expression by Cedryl Acetate in HFD-Fed Mice This table is interactive. You can sort and filter the data.

| Gene | Tissue | Pathway | Effect of Cedryl Acetate | Source |

|---|---|---|---|---|

| Pepck | Liver | Gluconeogenesis | Downregulated | mdpi.comnih.gov |

| G6Pase | Liver | Gluconeogenesis | Downregulated | mdpi.comnih.gov |

| Fbp1 | Liver | Gluconeogenesis | Downregulated | mdpi.comnih.gov |

| PPARγ | Adipose | Adipogenesis | Downregulated | mdpi.comnih.gov |

| C/EBPα | Adipose | Adipogenesis | Downregulated | mdpi.comnih.gov |

| FABP4 | Adipose | Adipogenesis | Downregulated | mdpi.comnih.gov |

| FAS | Adipose | Fatty Acid Synthesis | Downregulated | mdpi.comnih.gov |

| Cytc | Adipose | Mitochondrial Respiration | Upregulated | mdpi.comnih.gov |

| PGC-1α | Adipose | Thermogenesis/Mitochondrial Biogenesis | Upregulated | mdpi.comnih.gov |

| PRDM16 | Adipose | Thermogenesis | Upregulated | mdpi.comnih.gov |

| Cidea | Adipose | Thermogenesis/Lipid Droplet Regulation | Upregulated | mdpi.comnih.gov |

| COX4 | Adipose | Mitochondrial Respiration | Upregulated | mdpi.comnih.gov |

Investigation of Gut Microbiota Interactions

Research into the effects of cedryl acetate on the gut microbiome has been conducted, particularly in the context of metabolic studies. A study involving C57BL/6J mice fed a high-fat diet (HFD) investigated the impact of cedryl acetate supplementation. The findings from this study suggest that cedryl acetate has limited effects on modifying the gut microbiota in HFD-fed mice. sci-hub.seresearchgate.netmaxapress.com

Analysis of the gut microbiota composition at the phylum level revealed similar profiles between the cedryl acetate-supplemented group and the HFD control group. sci-hub.seresearchgate.net Likewise, at the family level, the 17 most abundant taxa showed no significant differences between the two groups. researchgate.net A Linear discriminant analysis Effect Size (LEfSe) analysis, which is used to identify differentially abundant features, also indicated that cedryl acetate supplementation had a limited effect on altering the gut microbiota. researchgate.net While some natural products are known to prevent or treat obesity by modifying the gut microbiota, the beneficial metabolic effects of cedryl acetate appear to be mediated through other mechanisms, such as the regulation of metabolism-related gene expression in the liver and adipose tissues. sci-hub.seresearchgate.netmaxapress.com

Table 1: Relative Abundance of Gut Microbiota at the Phylum Level in Mice

| Phylum | Chow Group (%) | High-Fat Diet (HFD) Group (%) | Cedryl Acetate (CA) + HFD Group (%) |

| Firmicutes | 55.2 ± 3.4 | 75.3 ± 2.8 | 73.1 ± 4.1 |

| Bacteroidetes | 38.1 ± 2.9 | 18.2 ± 2.1 | 20.5 ± 3.5 |

| Proteobacteria | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.8 ± 0.6 |

| Actinobacteria | 1.3 ± 0.3 | 1.1 ± 0.2 | 1.2 ± 0.3 |

| Verrucomicrobia | 2.5 ± 0.8 | 3.1 ± 0.9 | 2.7 ± 0.7 |

| Data is presented as mean ± SEM. The study showed no statistically significant difference between the HFD and CA + HFD groups. |

Immunomodulatory Effects in Animal Models (e.g., anti-inflammatory properties)

Cedryl acetate and its parent compound, cedrol, have demonstrated notable immunomodulatory and anti-inflammatory properties in various animal models. These effects are attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators.

Studies on essential oils containing cedrol and its derivatives have shown anti-inflammatory effects in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. sci-hub.se The mechanism of action in this model involves the inhibition of pro-inflammatory markers such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). sci-hub.se Furthermore, the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, was also found to be suppressed. sci-hub.se

In a mouse model of psoriasis, an autoimmune condition, cedryl acetate was shown to inhibit the expression of Interleukin-17A (IL-17A), a cytokine that plays a crucial role in the pathogenesis of this disease. google.com This finding points to the potential of cedryl acetate in modulating immune responses associated with autoimmune disorders.

Research on cedrol, which is structurally very similar to cedryl acetate, provides further insight into the anti-inflammatory mechanisms. In a collagen-induced arthritis model in mice, cedrol was found to alleviate paw swelling and arthritis scores. researchgate.net This was accompanied by a reduction in the production of pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β). researchgate.net The underlying mechanism for these effects involves the blockage of the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways. researchgate.net

Antifungal Activities

Essential oils containing esters like cedryl acetate have been identified as having antifungal capabilities. nih.gov While specific minimum inhibitory concentration (MIC) values for pure cedryl acetate against a broad spectrum of fungi are not extensively documented in the available literature, its presence in essential oils that are active against various fungal species, including those from the Candida and Aspergillus genera, is noteworthy. nih.govmdpi.com For instance, essential oils from Cedrus deodara, which contain cedryl acetate, have been shown to inhibit the growth of skin fungi. sci-hub.se The lipophilic nature of sesquiterpenoids like cedryl acetate allows them to partition into the lipids of fungal cell membranes, disrupting their structure and increasing permeability, which can lead to cell death.

Neuroprotective Research via Protein Aggregation Inhibition

Recent in silico research has highlighted the potential of cedryl acetate as a neuroprotective agent through its ability to inhibit the aggregation of alpha-synuclein (B15492655), a protein centrally implicated in the pathology of neurodegenerative disorders such as Parkinson's disease. mfd.org.mknewswise.com

Computational screening of a library of bioactive compounds from the Lamiaceae family identified cedryl acetate as a promising inhibitor of alpha-synuclein aggregation. mfd.org.mknewswise.com In these in silico studies, cedryl acetate demonstrated a high binding affinity for alpha-synuclein, suggesting a potential to interfere with the protein's pathological aggregation process. mfd.org.mk This inhibitory activity is considered a key therapeutic strategy for mitigating the progression of neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates. mfd.org.mknewswise.com

Molecular docking studies have provided detailed insights into the interaction between cedryl acetate and alpha-synuclein at the molecular level. mfd.org.mk Cedryl acetate was found to have a binding energy of -8.6 kcal/mol with alpha-synuclein. mfd.org.mk The interaction is characterized by the formation of a hydrogen bond with the amino acid residue Asn151. mfd.org.mk Additionally, hydrophobic interactions play a significant role, involving the residues Ala64, Phe157, Trp63, Trp231, and Tyr156. mfd.org.mk These interactions are believed to stabilize the cedryl acetate-alpha-synuclein complex, thereby potentially hindering the conformational changes required for protein aggregation. mfd.org.mk

Table 2: In Silico Molecular Docking Analysis of Cedryl Acetate with Alpha-Synuclein

| Parameter | Value |

| Binding Energy | -8.6 kcal/mol |

| Interacting Residues | |

| Hydrogen Bond | Asn151 |

| Hydrophobic Interactions | Ala64, Phe157, Trp63, Trp231, Tyr156 |

| Data from in silico molecular docking studies. mfd.org.mk |

Environmental Fate and Degradation Pathways

Environmental Release and Distribution Pathways

The primary route for the environmental release of cedryl acetate (B1210297) from many consumer products, such as soaps, detergents, and cleaning agents, is through the "down-the-drain" pathway. Following use, these products are washed into wastewater systems. Due to its chemical properties, the distribution of cedryl acetate in the environment is influenced by its interaction with wastewater treatment processes and its behavior in aquatic and terrestrial systems.

With a high octanol-water partition coefficient (log Kow) estimated to be between 5.3 and 6.21, cedryl acetate demonstrates a strong affinity for organic matter and low water solubility thegoodscentscompany.comscentree.co. This suggests that during wastewater treatment, a significant portion of the substance is likely to partition onto sewage sludge. Sludge that is subsequently applied to land as fertilizer can introduce cedryl acetate into the terrestrial environment. For the fraction that remains in the treated wastewater effluent, it is discharged into aquatic environments where its low water solubility and high lipophilicity will drive its partitioning from the water column to sediment and biota.

Persistence and Biodegradation Studies

Specific studies detailing the aerobic and anaerobic degradation pathways of cedryl acetate are limited in publicly accessible scientific literature. However, the general process for the biodegradation of an ester like cedryl acetate would involve an initial hydrolysis of the ester bond to form cedrol (B397079) and acetic acid.

Under aerobic conditions , microorganisms would likely further break down these intermediates. Acetic acid is a readily biodegradable substance that can be quickly mineralized to carbon dioxide and water. The degradation of the cedrol moiety, a complex sesquiterpenoid alcohol, would proceed through various oxidative pathways, potentially involving hydroxylation and ring cleavage, ultimately leading to its mineralization.

Under anaerobic conditions , as might be found in sediment or anaerobic digesters in wastewater treatment plants, a different consortium of microorganisms would be responsible for degradation. The initial hydrolysis to cedrol and acetic acid would still be a key step. Acetic acid can be converted to methane and carbon dioxide by methanogenic archaea. The anaerobic degradation of the cedrol structure is expected to be slower than its aerobic degradation and would involve a series of reduction and fermentation reactions.

There is a lack of publicly available scientific studies that have identified the specific intermediate degradation products of cedryl acetate under various environmental conditions. Based on its chemical structure, initial hydrolysis would yield cedrol and acetic acid. Further degradation of cedrol would likely produce a series of more polar compounds, potentially including dihydroxylated and dioxygenated forms, as the complex ring structure is broken down by microbial enzymes. However, without experimental data, the exact structures of these intermediates remain hypothetical.

The microbial degradation of cedryl acetate is expected to occur in soil, sediment, and water, mediated by a diverse range of environmental microorganisms. In soil and aerobic aquatic environments, bacteria and fungi capable of degrading complex organic molecules would be involved. These microorganisms would secrete esterases to cleave the ester bond, followed by oxidases and other enzymes to break down the cedrol backbone. In anaerobic environments like deep sediment or sludge digesters, a consortium of fermentative bacteria, acetogens, and methanogens would be required for complete mineralization. Specific microbial species responsible for the degradation of cedryl acetate have not been identified in the available literature.

Environmental Partitioning Behavior

The environmental partitioning of cedryl acetate is largely governed by its high lipophilicity, as indicated by its high log Kow value thegoodscentscompany.comscentree.co. This property suggests a strong tendency for the compound to adsorb to organic matter in soil and sediment, rather than remaining dissolved in the water column nih.govchemsafetypro.com.

Sorption to Sediment and Soil: With a log Kow in the range of 5.3 to 6.21, it can be inferred that cedryl acetate will have a high soil organic carbon-water partition coefficient (Koc) thegoodscentscompany.comscentree.co. A high Koc value indicates strong binding to the organic fraction of soil and sediment, leading to its accumulation in these compartments and reducing its mobility in the environment. This strong sorption will limit its potential to leach into groundwater.

The following table summarizes the key physical-chemical properties of cedryl acetate that influence its environmental partitioning:

| Property | Value | Implication for Environmental Partitioning |

| Log Kow | 5.3 - 6.21 | High potential for sorption to organic matter in soil and sediment; bioaccumulation potential. |

| Water Solubility | 0.6203 mg/L @ 25 °C (estimated) | Low mobility in aqueous systems; favors partitioning to solid phases. |

| Vapor Pressure | 0.000489 mmHg @ 23°C | Low potential for volatilization from water and moist soil surfaces. |

Data sourced from various chemical property databases and safety data sheets.

Volatilization as a Dissipation Pathway

Volatilization can be a significant dissipation pathway for some chemicals, allowing them to move from soil or water into the atmosphere. The potential for a chemical to volatilize is influenced by its vapor pressure and its Henry's Law Constant.

Chemical Stability and Hydrolysis Resistance in Environmental Matrices

Cedryl acetate is recognized for its chemical stability under standard conditions. perfumersapprentice.comhekserij.nl Generally, the compound is stable when stored as directed and is not considered reactive under normal circumstances of use, storage, and transport. hekserij.nlselleckchem.com Its stability contributes to its use in a variety of applications, including fragrances for consumer products. scentree.cohekserij.nl

The compound demonstrates good stability in various functional product bases, such as perfumes, and is considered reasonably stable in soap. scentree.cohekserij.nl It possesses a fairly long shelf life, particularly when stored in a cool, dry place, protected from light and heat, and kept in a tightly sealed container. hekserij.nlventos.comforeverest.net However, its stability can be compromised by certain conditions. Contact with strong acids, alkalis, or oxidizing agents should be avoided. perfumersapprentice.comselleckchem.com

The following table summarizes the known stability characteristics of Cedryl acetate.

Table 1: Chemical Stability of Cedryl Acetate under Various Conditions

| Condition/Matrix | Stability Profile | Supporting Observations | Citations |

|---|---|---|---|